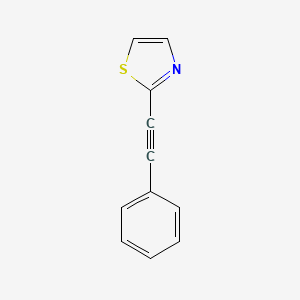

2-Phenylethynyl-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7NS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-(2-phenylethynyl)-1,3-thiazole |

InChI |

InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H |

InChI Key |

UQGBBQTUUWZZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylethynyl Thiazole and Its Derivatives

Establishment of the Thiazole (B1198619) Scaffold

The formation of the thiazole ring is a fundamental step in the synthesis of 2-phenylethynyl-thiazole. The choice of method often dictates the substitution pattern of the resulting thiazole and the handles available for further functionalization. Key approaches to the thiazole scaffold include adaptations of the classic Hantzsch synthesis, Brønsted acid-catalyzed cyclizations, and the development of metal-free and green chemistry protocols. A crucial aspect for the synthesis of this compound is the generation of a thiazole ring that is either unsubstituted at the 2-position or bears a suitable leaving group, such as a halogen, to facilitate the subsequent introduction of the phenylethynyl group.

Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. nih.gov The classical reaction involves the condensation of an α-haloketone with a thioamide. guidechem.comyoutube.com For the purpose of synthesizing a precursor to this compound, this reaction can be adapted to produce 2-unsubstituted or 2-halothiazoles.

To obtain a 2-unsubstituted thiazole, formamide (B127407) can be used as the thioamide component. However, a more common and versatile approach is to synthesize a 2-aminothiazole (B372263) using thiourea (B124793) as the thioamide, which can then be chemically modified to a 2-halothiazole. For instance, 2-aminothiazole can be converted to 2-bromothiazole (B21250) via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a bromide source. guidechem.com

A general experimental procedure for a Hantzsch-type synthesis of a 2-aminothiazole derivative is as follows: an α-haloketone (e.g., 2-bromoacetophenone) is reacted with thiourea in a suitable solvent such as methanol. youtube.comchemhelpasap.com The mixture is heated to facilitate the reaction, and upon cooling and neutralization with a weak base (e.g., sodium carbonate), the 2-aminothiazole product precipitates and can be isolated by filtration. youtube.comchemhelpasap.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | Heat, 30 min | 2-Amino-4-phenylthiazole | High | youtube.comchemhelpasap.com |

| α-Haloketone | Thiourea | Tetrahydrofuran | Reflux, 1-24 h | 2-Aminothiazole derivative | Variable | mdpi.com |

Brønsted Acid-Catalyzed Cyclization Approaches

Brønsted acid-catalyzed cyclization reactions have emerged as an effective method for the synthesis of thiazole derivatives. These reactions often proceed under mild conditions and can offer high yields and good functional group tolerance. organic-chemistry.org One such approach involves the coupling of α-diazoketones with thioamides or thioureas, catalyzed by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This method allows for the formation of 2,4-disubstituted thiazoles. By selecting the appropriate thioamide, a thiazole with a desired substituent at the 2-position can be obtained, which could then be converted to a 2-halo derivative if necessary.

Another Brønsted acid-mediated approach involves the reaction of sulfoxonium ylides with thioureas or thioamides. rsc.org This metal-free method provides a scalable and substrate-tolerant route to a variety of thiazoles. rsc.org The reaction is typically carried out under mild conditions, making it an attractive alternative to traditional methods. While these methods provide substituted thiazoles, their adaptation for the synthesis of a suitable precursor for this compound would depend on the choice of the thioamide component and the potential for subsequent modification of the 2-position.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |

| α-Diazoketone | Thioamide/Thiourea | Trifluoromethanesulfonic acid (TfOH) | 1,2-Dichloroethane (DCE) | 2,4-Disubstituted thiazole | Good to Excellent | organic-chemistry.org |

| Sulfoxonium ylide | Thiourea/Thioamide | Brønsted acid | Not specified | Substituted thiazole | 34-95 | rsc.org |

Metal-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of metal-free and green chemistry protocols for the synthesis of thiazoles. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One green approach to the Hantzsch synthesis involves performing the reaction under solvent-free conditions. organic-chemistry.org For example, the condensation of 2-bromoacetophenones with thiourea can be carried out without a solvent, leading to a rapid and eco-friendly synthesis of 2-aminothiazoles with good yields and easy work-up. organic-chemistry.org Microwave-assisted organic synthesis has also been applied to the Hantzsch reaction, often resulting in significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net

Furthermore, the use of greener solvents, such as glycerol, has been explored for the synthesis of benzothiazoles, a related class of compounds. nih.gov These catalyst-free reactions at ambient temperature highlight the potential for developing more sustainable methods for thiazole synthesis in general. nih.gov Metal-free syntheses of benzothiazoles have also been reported, for instance, through the cyclization of o-halothioureas promoted by a base in the absence of a transition metal catalyst. organic-chemistry.org While focused on benzothiazoles, these principles can inspire the development of similar green and metal-free routes to the thiazole core required for this compound.

| Method | Reactants | Conditions | Advantages | Reference |

| Solvent-free Hantzsch Synthesis | 2-Bromoacetophenones, Thiourea | No solvent, rapid reaction | Eco-friendly, fast, good yields, easy work-up | organic-chemistry.org |

| Microwave-assisted Hantzsch Synthesis | α-Haloketones, Thioureas | Microwave irradiation | Reduced reaction times, improved yields | researchgate.net |

| Catalyst-free synthesis in Glycerol | 2-Aminothiophenols, Aromatic aldehydes | Ambient temperature | Green solvent, catalyst-free, clean reaction | nih.gov |

Incorporation of the Phenylethynyl Moiety

Once a suitable thiazole precursor, typically a 2-halothiazole such as 2-bromothiazole, has been synthesized, the next critical step is the introduction of the phenylethynyl group at the 2-position. This is most commonly achieved through cross-coupling reactions, with palladium-catalyzed reactions being particularly prominent. Copper-mediated strategies also offer viable routes for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.org The Sonogashira coupling is highly effective for the synthesis of this compound from a 2-halothiazole and phenylacetylene (B144264).

The reaction generally involves treating the 2-halothiazole (e.g., 2-bromothiazole) with phenylacetylene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) in a suitable solvent. beilstein-journals.orgd-nb.info

Recent advancements have also focused on developing copper-free Sonogashira coupling reactions to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. nih.gov These modified procedures often employ specific palladium catalysts and ligands that facilitate the coupling without the need for a copper co-catalyst. nih.govnih.gov

| Thiazole Substrate | Alkyne | Catalyst | Co-catalyst/Base | Solvent | Yield (%) | Reference |

| 2-Iodothiazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI / Et₃N | Not specified | High | beilstein-journals.org |

| 2-Bromothiazole | Phenylacetylene | Pd(PPh₃)₄ | CuI / i-Pr₂NH | Not specified | Good | d-nb.info |

| Aryl Bromide | Phenylacetylene | Pd@bisindole@SiO₂@Fe₃O₄ | DABCO | DMA | High | nih.gov |

Copper-Mediated Alkyne Functionalization Strategies

In addition to its role as a co-catalyst in the Sonogashira reaction, copper can also directly mediate the coupling of alkynes with various substrates. Copper-catalyzed alkynylation reactions provide an alternative to palladium-based methods for the synthesis of this compound. These reactions can proceed through various mechanisms, including copper-catalyzed C-H activation or coupling with pre-functionalized thiazoles.

For instance, copper(I)-catalyzed three-component reactions involving a benzyne (B1209423) precursor, a terminal alkyne, and a propargylic halide have been reported, demonstrating the versatility of copper in forming multiple carbon-carbon bonds in a single operation. nih.gov While not a direct synthesis of this compound, this methodology showcases the potential of copper catalysis in complex alkyne functionalizations.

More direct copper-mediated approaches can involve the reaction of a 2-halothiazole with a copper acetylide, which can be pre-formed or generated in situ from phenylacetylene. These reactions, often referred to as Castro-Stephens or Rosenmund-von Braun type reactions, can be effective for the synthesis of aryl-alkyne bonds. The development of efficient and mild copper-catalyzed methods for the direct C-H alkynylation of heterocycles is also an active area of research and could provide a more atom-economical route to this compound in the future.

| Thiazole Substrate | Alkyne Source | Copper Catalyst | Conditions | Product | Reference |

| Benzyne precursor | Phenylacetylene | CuI | K₂CO₃, MeCN, 135 °C | 1-(Phenylethynyl)-2-(prop-2-yn-1-yl)benzene derivative | nih.gov |

| Aryl Halide | Terminal Alkyne | Cu(OAc)₂·H₂O | Ethylenediamine, K₂CO₃, Dioxane, 100 °C | Aryl-alkyne | rsc.org |

Selective Introduction of Alkynyl Groups at Thiazole Positions

The selective introduction of an alkynyl group, such as the phenylethynyl group, at a specific position of the thiazole ring is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling reaction is a powerful and widely used method for this purpose. This reaction involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an aryl or vinyl halide (e.g., 2-halothiazole) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The reactivity of the 2-halothiazole substrate is crucial for the success of the Sonogashira coupling. 2-Iodothiazoles are generally more reactive than 2-bromothiazoles, which in turn are more reactive than 2-chlorothiazoles. The choice of catalyst, base, and solvent system is also critical for optimizing the reaction conditions and achieving high yields. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while typical bases include amines such as triethylamine and diisopropylamine. The reaction is often carried out in solvents like DMF, THF, or toluene.

Below is a table summarizing typical conditions for the Sonogashira coupling of 2-halothiazoles with phenylacetylene:

| 2-Halothiazole | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Iodothiazole | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | rt - 50 | 85-95 |

| 2-Bromothiazole | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80-100 | 70-85 |

| 2-Chlorothiazole | Pd₂(dba)₃/XPhos | CuI | Cs₂CO₃ | Dioxane | 100-120 | 50-70 |

This table presents a generalized summary of reaction conditions. Actual conditions and yields may vary depending on the specific substrates and ligands used.

Advanced Synthetic Transformations

In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives. These methods include microwave-assisted synthesis, cascade and multi-component reactions, chemoselective cyclizations, and the use of zeolite catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org The Sonogashira coupling reaction is particularly well-suited for microwave irradiation. organic-chemistry.org Microwave heating can significantly reduce the reaction times for the coupling of 2-halothiazoles with phenylacetylene, often from hours to minutes. organic-chemistry.org

The efficiency of microwave-assisted Sonogashira coupling is influenced by the choice of solvent, catalyst, and base. Solvents with high dielectric constants, such as DMF and DMSO, are particularly effective in absorbing microwave energy and accelerating the reaction. The use of highly active palladium catalysts and appropriate bases remains crucial for achieving high yields.

A comparative study of conventional versus microwave-assisted Sonogashira coupling for the synthesis of this compound is presented below:

| Method | 2-Halothiazole | Catalyst | Solvent | Time | Yield (%) |

| Conventional | 2-Bromothiazole | Pd(PPh₃)₄/CuI | Toluene | 12 h | 75 |

| Microwave | 2-Bromothiazole | Pd(PPh₃)₄/CuI | DMF | 15 min | 90 |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating.

Cascade and multi-component reactions offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. nih.gov These strategies are increasingly being applied to the synthesis of substituted thiazoles.

While a direct one-pot synthesis of this compound via a multi-component reaction is not yet widely reported, the principles of these reactions can be applied to construct the thiazole ring with a precursor to the phenylethynyl group or a handle for its subsequent introduction. For instance, a multi-component reaction involving an α-haloketone, a thioamide, and a third component bearing an alkyne functionality could potentially lead to the desired scaffold.

A hypothetical multi-component approach could involve the reaction of phenacyl bromide, thioacetamide, and a protected terminal alkyne-containing aldehyde. This would assemble the thiazole ring and install the necessary functionalities for the eventual deprotection and elaboration to the 2-phenylethynyl group.

Chemoselective cyclizations are powerful transformations that allow for the formation of heterocyclic rings by selectively reacting one functional group in the presence of others. In the context of this compound synthesis, a strategy could involve the cyclization of a precursor molecule containing both an alkyne and the necessary atoms for the thiazole ring.

One such approach could be the cyclization of a functionalized enamide. For example, a Lawesson's reagent-mediated chemoselective thionation-cyclization of a suitably substituted enamide can lead to the formation of a thiazole ring. nih.gov By incorporating a phenylethynyl group into the enamide precursor, this method could provide a direct route to this compound derivatives. nih.gov The chemoselectivity of the thionation and subsequent cyclization is key to the success of this strategy. nih.gov

Another approach involves the calcium-catalyzed reaction of thioamides with propargyl alcohols bearing a vinyl group. nih.gov This method demonstrates the chemoselective cyclization involving the alkyne over the alkene, leading to the formation of functionalized thiazoles. nih.gov Adapting this methodology to precursors containing a phenylethynyl moiety could provide a novel route to the target compound.

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in various organic transformations due to their ordered pore structure, high surface area, and tunable acidity. nih.gov In the synthesis of thiazoles, zeolites can act as solid acid catalysts, promoting reactions such as the Hantzsch thiazole synthesis. mdpi.com The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, is a fundamental method for thiazole ring formation. chemhelpasap.comyoutube.com

The use of zeolites, such as H-beta zeolite, can facilitate the reaction of α-chloroacetyl chloride with 1,2-bis(trimethylsilyl)acetylene to form a key intermediate, 1-chloro-4-(trimethylsilyl)but-3-yn-2-one. This intermediate can then be reacted with a thioamide to construct the thiazole ring with an alkynyl substituent at the 4-position. While this specific example leads to a 4-alkynylthiazole, the principle of using zeolites to catalyze key steps in the formation of the thiazole ring or its precursors is a promising area of research.

Furthermore, zeolites can be used as supports for metal catalysts, enhancing their stability and reusability. nih.gov For instance, palladium supported on zeolites has been investigated for its catalytic activity in C-C coupling reactions, which could be applied to the Sonogashira coupling for the synthesis of this compound. nih.gov The shape selectivity of zeolites can also influence the regioselectivity of certain reactions.

Reactivity and Chemical Transformations of 2 Phenylethynyl Thiazole

Electrophilic and Nucleophilic Functionalization of the Thiazole (B1198619) Ring

The thiazole ring is an electron-rich heterocycle, but its reactivity is nuanced. The presence of the electronegative sulfur and nitrogen atoms influences the electron density at the carbon positions (C-2, C-4, and C-5). The C-2 position is the most acidic and susceptible to deprotonation, followed by C-5, while C-4 is the least acidic. In 2-phenylethynyl-thiazole, the C-2 position is already substituted, directing functionalization efforts towards the C-4 and C-5 positions.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For 2-substituted thiazoles, direct C-H arylation or alkenylation predominantly targets the C-5 position, which is the most electron-rich carbon.

Palladium-catalyzed reactions are commonly employed for this purpose. For instance, the direct C-H alkenylation of 2-substituted thiazoles has been shown to proceed with high regioselectivity at the C-5 position. rsc.org This versatile approach allows for the introduction of various olefinic groups. Similarly, direct arylation reactions, often catalyzed by palladium or copper, can be used to forge new carbon-carbon bonds at the C-5 position. The selectivity can sometimes be tuned by the choice of metal catalyst; palladium-based systems often favor electrophilic palladation at the most electron-rich site (C-5), whereas copper-promoted reactions can proceed via different mechanisms that may favor other positions under specific conditions. nih.gov

Table 1: Examples of Direct C-H Functionalization on the Thiazole Ring

| Catalyst System | Reactant | Position Functionalized | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Halide | C-5 | 5-Aryl-2-phenylethynyl-thiazole |

| Pd(OAc)₂ / Cu(OAc)₂ | Alkene | C-5 | 5-Alkenyl-2-phenylethynyl-thiazole |

This table presents generalized reactions based on established methodologies for thiazole functionalization.

The inherent electronic properties of the thiazole ring dictate the regioselectivity of its derivatization.

C-2 Position: In unsubstituted thiazole, the C-2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This facilitates deprotonation and subsequent reaction with electrophiles. While this position is blocked in this compound, this high acidity is a key feature of the parent heterocycle.

C-5 Position: This position is the most susceptible to electrophilic aromatic substitution due to its higher electron density. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially at C-5. Direct C-H functionalization, as discussed above, also favors this site. rsc.org

C-4 Position: The C-4 position is the least reactive towards electrophiles and the least acidic. Functionalization at this site is more challenging and typically requires specific strategies, such as directed metalation where a nearby coordinating group guides a metal catalyst to the C-4 C-H bond.

Programmed or sequential C-H activation strategies can achieve multifunctionalization, installing different groups at both the C-4 and C-5 positions by exploiting subtle differences in reactivity or by using directing groups. rsc.org

Transformations Involving the Phenylethynyl Group

The phenylethynyl group is a highly versatile functional handle, readily participating in a variety of carbon-carbon bond-forming reactions and cyclizations.

Alkyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds. wikipedia.org It involves the scrambling of alkylidyne groups, catalyzed by metal-alkylidyne complexes, typically of molybdenum or tungsten. beilstein-journals.org While specific examples of alkyne metathesis using this compound as a substrate are not extensively reported, modern catalysts show remarkable functional group tolerance. nih.govacs.org Catalysts based on molybdenum nitride complexes, for example, are compatible with a wide range of functional groups, including thiazoles. acs.org

This allows for the prediction of several potential transformations:

Cross Metathesis: Reaction of this compound with another alkyne (R-C≡C-R) would lead to the formation of a new thiazolyl-alkyne (Thiazolyl-C≡C-R).

Ring-Closing Alkyne Metathesis (RCAM): If this compound were incorporated into a larger molecule containing another alkyne unit, RCAM could be used to form large macrocycles, a strategy widely used in natural product synthesis. wikipedia.org

Alkyne-Carbene Metathesis: In a related transformation, intramolecular reactions between an alkyne and a metal carbene (generated, for example, from a triazole) can proceed via an alkyne-carbene metathesis step to form fused heterocyclic systems. nih.gov

Table 2: Potential Alkyne Metathesis Reactions of this compound Derivatives

| Metathesis Type | Substrate | Reactant | Potential Product |

|---|---|---|---|

| Cross Metathesis | This compound | Propyne | 2-(Prop-1-yn-1-yl)thiazole + Diphenylacetylene |

| Self-Metathesis | This compound | - | Dithiazolylacetylene + Diphenylacetylene |

This table illustrates hypothetical outcomes based on the principles of alkyne metathesis.

The carbon-carbon triple bond of the phenylethynyl group is an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions. This reaction class provides a straightforward route to five-membered heterocyclic rings. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to regioselectively yield a 1,4-disubstituted-1,2,3-triazole. This transformation is known for its high efficiency, mild reaction conditions, and broad functional group compatibility. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also participate in [3+2] cycloadditions with the phenylethynyl group to generate isoxazoles and isoxazolines, respectively.

Table 3: [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Catalyst | Product Heterocycle |

|---|---|---|

| Organic Azide (R-N₃) | Cu(I) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Heat or Catalyst | Isoxazole |

| Nitrone (R₂C=N⁺(R)-O⁻) | Heat or Catalyst | Isoxazoline |

The phenylethynyl group can undergo intramolecular cyclization reactions, often triggered by an electrophile, to form new fused or annulated heterocyclic systems. These reactions are particularly useful for constructing complex polycyclic molecules.

Electrophilic Chalcogenocyclization: In the presence of an electrophilic selenium or sulfur source (e.g., I₂, PhSeCl), alkynes can undergo cyclization if a suitable internal nucleophile is present. nih.govresearchgate.net For example, a this compound derivative with a hydroxyl or amino group at the C-4 position could cyclize to form a fused thiazolo[4,5-b]furan or thiazolo[4,5-b]pyrrole ring system. The reaction is initiated by the attack of the alkyne on the electrophile, followed by the intramolecular trapping by the nucleophile.

Transition Metal-Catalyzed Annulations: Gold and other transition metals are particularly effective at catalyzing the annulation of alkynes. d-nb.infoorganic-chemistry.org Gold(I) or Gold(III) catalysts activate the alkyne towards nucleophilic attack. A this compound bearing a nucleophilic group on the phenyl ring (e.g., a 2-aminophenyl group instead of phenyl) could undergo a gold-catalyzed 6-endo-dig cyclization to form a thiazolyl-substituted quinoline. organic-chemistry.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity.

Table 4: Examples of Heterocycle Annulations from Alkynyl Thiazoles

| Reaction Type | Trigger / Catalyst | Nucleophile | Annulated Product System |

|---|---|---|---|

| Iodoaminocyclization | I₂ / Base | Amine on C-4 substituent | Fused Pyrrole Ring |

| Selenolactonization | PhSeBr | Carboxylic acid on C-4 substituent | Fused Lactone Ring |

| Gold-Catalyzed Annulation | AuCl₃ | Amine on ortho-position of phenyl group | Thiazolyl-substituted Quinoline |

Cascade Bicyclizations and Complex Polycyclic Structure Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. While direct and specific examples of cascade bicyclizations starting from this compound are not extensively documented in readily available literature, the reactivity of analogous systems, such as o-alkynyl aldehydes, provides significant insight into the potential of the phenylethynyl-thiazole scaffold to participate in such transformations.

One notable example of a cascade reaction that highlights the potential for forming complex polycyclic structures involves the reaction of o-alkynyl aldehydes with thiazolium salts to generate poly-functionalized indeno[2,1-b]pyrroles. nih.gov This transformation proceeds through a sequence of intramolecular reactions, initiated by the nucleophilic attack of an N-heterocyclic carbene (derived from the thiazolium salt) onto the aldehyde, followed by a series of cyclization and rearrangement steps.

Drawing a parallel, it is conceivable that a strategically functionalized this compound derivative, for instance, one bearing an appropriately positioned aldehyde or a similar reactive group, could undergo analogous cascade bicyclizations. The phenylethynyl moiety would serve as a key reactive handle, participating in intramolecular cyclizations to forge new rings and build molecular complexity in a highly efficient manner. The thiazole ring, in turn, could influence the electronic properties and reactivity of the molecule, as well as form part of the final polycyclic architecture.

The following table outlines a hypothetical reaction scheme based on the principles of known cascade bicyclizations, illustrating the potential of a functionalized this compound derivative to form a complex polycyclic system.

| Reactant | Reagents and Conditions | Potential Polycyclic Product | Reaction Type |

|---|---|---|---|

| 2-(phenylethynyl)thiazole-4-carbaldehyde | Thiazolium salt (NHC precursor), Base | Thiazolo-fused indeno[2,1-b]pyrrole (B11918725) derivative | Cascade Bicyclization |

Strategic Derivatization for Extended π-Conjugation Systems

The development of organic materials with tailored electronic and photophysical properties is a burgeoning area of research, with applications in fields such as organic electronics, photovoltaics, and sensor technology. A key strategy in the design of these materials is the creation of extended π-conjugated systems, which facilitate electron delocalization and often lead to desirable optical and electronic characteristics. This compound serves as an excellent platform for the synthesis of such systems due to the presence of the reactive alkyne functionality.

Cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the construction of carbon-carbon bonds and are widely employed in the synthesis of conjugated molecules. wikipedia.org The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

In the context of this compound, this methodology can be envisioned in two primary ways to extend the π-conjugation:

Derivatization of the Thiazole Ring: A halogenated this compound (e.g., 4-bromo-2-phenylethynyl-thiazole or 5-bromo-2-phenylethynyl-thiazole) could be coupled with various terminal alkynes to introduce new π-conjugated substituents onto the thiazole core.

Derivatization of the Phenyl Ring: A 2-(halo-phenylethynyl)-thiazole could be coupled with a variety of terminal alkynes to extend the conjugation from the phenyl ring.

Furthermore, the terminal alkyne of this compound itself can participate in Sonogashira cross-coupling reactions with various aryl or heteroaryl halides. This allows for the linear extension of the π-system by linking the thiazole moiety to other aromatic units. Such derivatizations can be strategically employed to fine-tune the electronic properties, such as the HOMO-LUMO gap, and consequently the absorption and emission characteristics of the resulting materials.

The following table summarizes potential derivatization strategies for extending the π-conjugation of this compound using the Sonogashira coupling reaction.

| Starting Material | Coupling Partner | Catalyst System | Potential Product | Application |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., 4-iodopyridine) | Pd(PPh3)2Cl2, CuI, Base | 2-(4-(Pyridin-4-ylethynyl)phenyl)ethynyl-thiazole | Organic Electronics |

| 4-Bromo-2-phenylethynyl-thiazole | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh3)2Cl2, CuI, Base | 4-(Phenylethynyl)-2-(phenylethynyl)thiazole | Fluorescent Probes |

| 2-(4-Iodophenylethynyl)thiazole | Terminal Alkyne (e.g., Thienylacetylene) | Pd(PPh3)2Cl2, CuI, Base | 2-(4-(Thien-2-ylethynyl)phenyl)ethynyl-thiazole | Organic Photovoltaics |

Spectroscopic and Structural Elucidation Techniques for 2 Phenylethynyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-phenylethynyl-thiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the phenyl group.

The protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The protons ortho to the ethynyl (B1212043) substituent are expected to be the most deshielded due to the anisotropic effect of the triple bond. The meta and para protons will resonate at slightly lower chemical shifts.

The thiazole ring possesses two protons, H-4 and H-5. Due to the electronegativity of the adjacent sulfur and nitrogen atoms, these protons are also found in the aromatic region, typically deshielded. The coupling between these two adjacent protons would result in a characteristic doublet for each signal, with a coupling constant (J) typical for vicinal protons in a five-membered heterocyclic ring.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (ortho) | 7.50 - 7.60 | Multiplet | - |

| Phenyl (meta, para) | 7.35 - 7.45 | Multiplet | - |

| Thiazole H-5 | 7.80 - 7.90 | Doublet | 3.0 - 4.0 |

Note: These are predicted values based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum will show signals for the two carbons of the ethynyl group. The carbon attached to the phenyl group will appear at a slightly different chemical shift than the one attached to the thiazole ring. The phenyl group will exhibit four signals: one for the ipso-carbon attached to the alkyne, two for the ortho and meta carbons (which may be resolved or overlapping), and one for the para carbon.

The thiazole ring will show three distinct signals for its three carbon atoms. The C-2 carbon, being directly attached to the nitrogen and the ethynyl substituent, is expected to be the most deshielded. The C-4 and C-5 carbons will resonate at higher field strengths.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | 150 - 155 |

| Thiazole C-4 | 120 - 125 |

| Thiazole C-5 | 143 - 148 |

| Ethynyl C≡C | 85 - 95 |

| Phenyl C-ipso | 120 - 125 |

| Phenyl C-ortho | 131 - 133 |

| Phenyl C-meta | 128 - 130 |

Note: These are predicted values based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the thiazole ring (H-4 and H-5), confirming their adjacency. It would also reveal the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-4/H-4 and C-5/H-5 of the thiazole ring, as well as the protonated carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a rigid molecule like this compound, NOESY can provide through-space correlations, which can help to confirm the geometry and proximity of different parts of the molecule, for instance, between the ortho-protons of the phenyl ring and the H-5 proton of the thiazole ring.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡C triple bond, the aromatic C-H and C=C bonds of both the phenyl and thiazole rings, and the C-S and C=N bonds of the thiazole ring.

A key diagnostic band would be the stretching vibration of the alkyne C≡C bond, which is expected to appear in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Alkyne C≡C Stretch | 2100 - 2260 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Thiazole Ring Vibrations | 1300 - 1500 | Medium |

Note: These are predicted values based on characteristic group frequencies.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in the Raman spectrum.

For this compound, the C≡C triple bond stretch, which can sometimes be weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum, making it a powerful tool for confirming the presence of the alkyne functionality. The symmetric breathing vibrations of the phenyl and thiazole rings are also expected to be prominent in the Raman spectrum.

Expected Raman Scattering Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Alkyne C≡C Stretch | 2100 - 2260 | Strong |

| Phenyl Ring Breathing | 990 - 1010 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

Note: These are predicted values based on characteristic group frequencies.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive techniques used to probe the electronic transitions within a molecule. For this compound, these methods provide insights into the π-conjugated system formed by the phenyl, ethynyl, and thiazole moieties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which promotes electrons from the ground state to higher energy excited states. The absorption spectrum, a plot of absorbance versus wavelength, would be expected to reveal characteristic bands corresponding to π → π* and n → π* transitions. The extended conjugation in this compound would likely result in absorption maxima (λmax) at longer wavelengths compared to the individual constituent aromatic rings. Specific details such as the solvent used are crucial as they can influence the position and intensity of these bands.

Emission spectroscopy, or fluorimetry, provides information about the de-excitation of a molecule from its excited state back to the ground state through the emission of light. Not all molecules fluoresce, but for those that do, the emission spectrum is typically a mirror image of the absorption spectrum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. For this compound, the emission data would further characterize its excited state properties.

Despite a thorough search of the available scientific literature, specific experimental UV-Vis absorption and emission data for this compound could not be located. The following table illustrates the type of data that would be presented if available.

| Parameter | Value | Solvent |

| Absorption λmax (nm) | Data not available | N/A |

| Molar Absorptivity (ε, M-1cm-1) | Data not available | N/A |

| Emission λmax (nm) | Data not available | N/A |

| Fluorescence Quantum Yield (ΦF) | Data not available | N/A |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized compound.

Specific experimental HRMS data for this compound was not found in the reviewed literature. The theoretical exact mass can be calculated from its chemical formula, C11H7NS.

| Parameter | Value |

| Chemical Formula | C11H7NS |

| Theoretical Exact Mass | 185.0300 |

| Measured Exact Mass | Data not available |

| Error (ppm) | Data not available |

Electron ionization mass spectrometry is a common technique where the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M+•) and a series of fragment ion peaks at lower mass-to-charge ratios. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. For this compound, fragmentation would likely involve cleavage of the ethynyl bridge and fragmentation of the thiazole and phenyl rings.

A detailed experimental EI-MS fragmentation pattern for this compound is not available in the public domain based on the conducted searches. A hypothetical fragmentation table is presented below to illustrate the expected data.

| m/z | Relative Intensity (%) | Possible Fragment |

| 185 | Data not available | [M]+• |

| ... | Data not available | ... |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For this compound, X-ray crystallography would confirm the planarity of the thiazole and phenyl rings and the linear geometry of the ethynyl linker. Furthermore, it would provide insights into the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing.

No published crystal structure for this compound could be located in the performed literature search. The following table outlines the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-C, C-S, C-N) | Data not available |

| Bond Angles (e.g., C-S-C, C-N=C) | Data not available |

| Torsional Angles | Data not available |

Theoretical and Computational Investigations of 2 Phenylethynyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of organic molecules. nih.gov For thiazole (B1198619) derivatives, methods like DFT using the B3LYP functional with basis sets such as 6-311G(d,p) are commonly utilized to optimize molecular geometry and predict various parameters. kbhgroup.inepu.edu.iqresearchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability. kbhgroup.in

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location are indicative of the molecule's nucleophilicity, while the LUMO is an electron acceptor, and its properties relate to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For 2-Phenylethynyl-thiazole, the HOMO is expected to be distributed over the electron-rich phenyl and thiazole rings, while the LUMO would likely be spread across the entire conjugated π-system, facilitating intramolecular charge transfer. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| ΔE (Energy Gap, eV) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, allowing for the identification of regions prone to electrophilic and nucleophilic attack. irjweb.com

In an MEP map, different colors represent varying levels of electrostatic potential. Regions with a negative potential, typically colored red or yellow, are electron-rich and are the preferred sites for electrophilic attack. irjweb.com Conversely, areas with a positive potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. irjweb.com For this compound, the nitrogen and sulfur heteroatoms of the thiazole ring are expected to be centers of negative potential due to the presence of lone pairs of electrons. The hydrogen atoms of the phenyl ring would likely exhibit a positive potential. This analysis provides a clear picture of the molecule's reactivity landscape. nih.govdntb.gov.ua

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values are crucial for assigning the signals in experimental NMR spectra, providing a detailed confirmation of the chemical environment of each atom in the this compound molecule. mdpi.com

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies, often scaled by a specific factor to correct for anharmonicity and basis set deficiencies, show good agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for precise assignment of the absorption bands to specific molecular vibrations, such as C-H stretches, C≡C triple bond vibrations, and thiazole ring deformations.

UV-Vis Absorption Maxima: Electronic transitions and absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). kbhgroup.inresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states, providing the maximum absorption wavelengths (λ_max) and oscillator strengths. kbhgroup.in For a conjugated system like this compound, TD-DFT can elucidate the nature of the electronic transitions, such as π→π* transitions, which are responsible for its UV-Vis absorption profile.

| Spectroscopic Parameter | Computational Method | Information Obtained |

|---|---|---|

| 1H, 13C NMR Chemical Shifts (ppm) | DFT/GIAO | Structural confirmation and electronic environment of nuclei |

| Vibrational Frequencies (cm-1) | DFT | Assignment of FT-IR and Raman spectral bands |

| UV-Vis λmax (nm) | TD-DFT | Prediction of electronic transitions and absorption spectrum |

Computational Exploration of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. pku.edu.cn For this compound, computational studies could explore its reactivity in various transformations, such as cycloadditions involving the ethynyl (B1212043) group or electrophilic substitution on the aromatic rings.

The calculation of activation energies (Gibbs free energy of activation, ΔG‡) by locating the transition state allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. pku.edu.cn This approach can distinguish between kinetically and thermodynamically controlled reactions by comparing the energy barriers of different pathways. pku.edu.cn Such mechanistic studies provide a deeper understanding of the molecule's chemical behavior and can guide the design of new synthetic routes. rsc.org

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are often candidates for nonlinear optical (NLO) materials. researchgate.net Computational chemistry offers a direct route to evaluate the NLO properties of a molecule like this compound.

Key NLO parameters, including the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), can be calculated using DFT. nih.govymerdigital.com The first hyperpolarizability (β) is of particular interest as it quantifies the second-order NLO response, which is crucial for applications like second-harmonic generation. nih.gov Theoretical calculations can predict whether modifications to the this compound structure, such as the addition of strong electron-donating or electron-withdrawing groups, could enhance its NLO response, thereby guiding the design of new, highly efficient NLO materials. nih.gov

Conformational Analysis and Intermolecular Interactions via Molecular Modeling

Furthermore, molecular modeling can be used to investigate intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These non-covalent interactions are critical in determining how molecules pack in the solid state, which in turn affects material properties like melting point and solubility. Understanding these interactions is essential for predicting the macroscopic behavior of materials derived from this compound.

Applications of 2 Phenylethynyl Thiazole in Advanced Chemical Research

Role as Key Building Blocks in Diverse Organic Synthesis

The thiazole (B1198619) ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. beilstein-journals.orgdergipark.org.tr Thiazole derivatives are recognized as crucial building blocks in medicinal chemistry and are present in numerous FDA-approved drugs. dergipark.org.trnih.gov The 2-phenylethynyl-thiazole molecule, which combines the thiazole heterocycle with a rigid phenylethynyl group, offers a versatile platform for constructing more complex molecular architectures.

The presence of the reactive ethynyl (B1212043) (alkyne) group allows for a variety of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and hydrations, making it a valuable precursor for a diverse range of organic compounds. nih.gov The synthesis of thiazole derivatives from versatile building blocks like N-propargylamines highlights the adaptability of such structures in creating complex heterocyclic systems. beilstein-journals.orgnih.gov The ability to functionalize the thiazole ring and the phenyl group further expands its synthetic utility, enabling the creation of libraries of compounds for screening in drug discovery and materials science. nih.govnih.gov

Applications in Advanced Materials Science

The unique electronic and photophysical properties of this compound make it a promising candidate for various applications in materials science.

The planar thiazole ring coupled with the linear phenylethynyl unit creates an extended π-conjugated system. Such systems are fundamental to the field of organic electronics. nbinno.com The incorporation of thiazole derivatives into conjugated polymers and small molecules can be used to tune their electronic properties, such as the HOMO/LUMO energy levels, which are critical for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.comnih.gov The rigid and planar nature of the this compound backbone can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. rsc.org The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring or the thiazole nucleus can further modulate the electronic and optical properties of the resulting materials. nih.govrsc.org

Thiazole-based compounds are well-known for their fluorescence properties and have been extensively investigated as chemosensors for the detection of various analytes, particularly metal ions. mdpi.comresearchgate.net The fluorescence of these probes often changes upon coordination with a target analyte, allowing for its detection and quantification. mdpi.comnih.gov For instance, thiazole derivatives have been successfully employed as fluorescent sensors for the detection of heavy metal ions such as Hg²⁺, Pb²⁺, Al³⁺, and Zn²⁺ in various media. mdpi.comresearchgate.netnih.gov The this compound framework can serve as the core of such fluorescent probes. The extended π-conjugation in this compound can lead to desirable photophysical properties, such as large Stokes shifts and high quantum yields, which are beneficial for sensitive detection. researchgate.net The thiazole nitrogen and sulfur atoms can act as binding sites for metal ions, and this interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in the fluorescence signal. researchgate.net

| Probe Type | Target Analyte | Detection Principle | Reported Detection Limit |

|---|---|---|---|

| Thiazole-based Schiff base | Al³⁺ and Zn²⁺ | Differentiated fluorescent emissions upon excitation at different wavelengths. mdpi.com | 2.22 x 10⁻⁶ M for Al³⁺ and 1.62 x 10⁻⁵ M for Zn²⁺. mdpi.com |

| Azomethine thiazole compound | Hg²⁺ | Colorimetric and fluorometric changes. researchgate.net | 0.1126 x 10⁻⁹ M (fluorometric) and 0.64 x 10⁻⁶ M (UV-vis). researchgate.net |

| Benzo[d]thiazole derivative | Cysteine | Significant fluorescence enhancement. researchgate.net | 32.6 nM. researchgate.net |

The rigid structure of this compound makes it an excellent precursor for the synthesis of complex polycyclic heteroaromatic compounds (PHCs). These larger, fused aromatic systems are of great interest due to their unique electronic and photophysical properties, with potential applications in advanced materials. nsf.gov Through intramolecular cyclization reactions, often catalyzed by transition metals, the phenylethynyl group can react with the thiazole ring or adjacent substituents to form new fused ring systems. This approach allows for the construction of novel P-containing polycyclic aromatic hydrocarbons (P-PAHs) and other heteroatom-containing nanostructures with precisely controlled architectures. nsf.gov The electronic properties of these resulting polycyclic compounds can be fine-tuned by modifying the substitution pattern on the starting this compound, offering a pathway to materials with tailored band gaps and charge transport characteristics. nsf.gov

Utility as Ligands in Catalytic Systems

The thiazole moiety contains both nitrogen and sulfur atoms, which can act as donor atoms to coordinate with transition metals. This makes thiazole derivatives, including this compound, attractive candidates for use as ligands in organometallic catalysis. researchgate.netnih.gov

Thiazole-based ligands have been shown to form stable and catalytically active complexes with a variety of transition metals, including palladium and nickel. researchgate.netnih.govacs.org These metals are widely used in a vast number of catalytic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The electronic properties of the thiazole ligand can influence the reactivity and stability of the metal center, thereby affecting the efficiency and selectivity of the catalytic process. nih.govresearchgate.net The this compound ligand can coordinate to a metal center through its thiazole nitrogen atom. The phenylethynyl group can also participate in the catalytic cycle or serve to modify the steric and electronic environment around the metal. Thiazol-2-ylidenes, a related class of N-heterocyclic carbenes derived from thiazolium salts, have demonstrated high activity as ligands in transition metal catalysis, showcasing the potential of the thiazole scaffold in this field. nih.govresearchgate.net

| Metal | Ligand Type | Catalytic Application | Key Features |

|---|---|---|---|

| Palladium(II) | Phenylthiazole. researchgate.net | Suzuki-Miyaura aryl cross-coupling. researchgate.net | Compatible with a wide range of functional groups. researchgate.net |

| Palladium(II) | Thiazole derivative. acs.org | Synthesis of pyrazole-4-carbonitrile derivatives. acs.org | Reusable catalyst, environmentally benign conditions. acs.org |

| Nickel(II) | 5-N-Arylaminothiazoles with pyridyl groups. nih.gov | Formation of dinuclear metal complexes. nih.gov | Potential for zinc sensing applications. nih.gov |

Precursors for N-Heterocyclic Carbene (NHC) Ligands

The compound this compound serves as a versatile building block in the synthesis of advanced N-Heterocyclic Carbene (NHC) ligands. Unlike simple thiazoles which are precursors to thiazol-2-ylidenes via alkylation and deprotonation at the C2 position, this compound's utility lies in its capacity to form more complex, fused NHC architectures. The presence of the reactive phenylethynyl group at the 2-position enables cyclization reactions to construct new heterocyclic rings fused to the thiazole core, leading to unique ligand scaffolds.

The primary strategy for converting this compound into an NHC precursor involves the addition of a nitrogen-based nucleophile across the alkyne, followed by or concurrent with a cyclization event. This process, often catalyzed by a transition metal or promoted by a base, results in the formation of a fused azolium salt. This salt is the direct, stable precursor which can be deprotonated to generate the corresponding fused N-heterocyclic carbene.

Research into the synthesis of fused NHC structures has shown that controlling the stereochemistry and the nature of the substituents on the newly formed ring is crucial for tuning the electronic and steric properties of the final ligand. nih.gov While direct examples detailing the conversion of this compound itself are specific, the reactivity of related o-alkynyl aldehydes with thiazolium salts demonstrates the principle of using an alkyne as an electrophilic site for cyclization to build complex heterocyclic systems. nih.gov

General Synthetic Pathway:

The transformation typically proceeds via two key steps:

Cyclization: An amine or a related nitrogen nucleophile is reacted with this compound. The nucleophile attacks the alkyne, leading to an intramolecular or intermolecular cyclization that forms a new ring fused to the thiazole. This creates a fused heterocyclic cation.

Anion Exchange/Isolation: The resulting fused azolium salt, which is the NHC precursor, is then isolated, often after an anion exchange to improve stability or solubility.

The table below outlines the conceptual transformation of this compound into a hypothetical fused NHC ligand precursor.

| Precursor | Reagent (Example) | Intermediate NHC Precursor (Azolium Salt) | Target NHC Ligand |

| This compound | N-substituted Ethylenediamine | Thiazolo[3,2-a]dihydro-pyrimidinium salt | Thiazolo[3,2-a]dihydro-pyrimidin-ylidene |

| This compound | 2-Aminoaniline | Thiazolo[3,2-a]dihydro-benzimidazolium salt | Thiazolo[3,2-a]dihydro-benzimidazol-ylidene |

This synthetic approach allows for significant modularity. By varying the nitrogen nucleophile used in the cyclization step, a diverse library of fused NHC ligands can be accessed. Each ligand will possess distinct steric bulk and electronic properties, which are critical for their performance in catalytic applications. The resulting fused structures can provide enhanced stability to the metal-carbene bond and create a specific chiral environment around a metal center. nih.gov

The table below summarizes key research findings and reaction types relevant to the synthesis of fused NHCs from alkynyl-substituted heterocycles.

| Reaction Type | Key Features | Potential Outcome with this compound |

| Intramolecular Hydroamination | A nitrogen nucleophile tethered to the thiazole backbone attacks the alkyne, forming a new fused ring. Often requires a metal catalyst (e.g., gold, copper). | Creation of bicyclic NHC precursors with well-defined stereochemistry. |

| Intermolecular Annulation | A bifunctional reagent, such as a diamine, reacts with this compound to build a new ring. This allows for greater diversity in the fused ring system. | Access to a wide range of fused 5-, 6-, and 7-membered ring NHC precursors. |

| Cascade Bicyclization nih.gov | Involves multiple bond-forming events in a single operation. A related process shows thiazole carbenes themselves can react with alkynes to build complex polycycles. nih.gov | Rapid construction of polycyclic and densely functionalized NHC ligand scaffolds. |

The development of such fused NHC ligands from precursors like this compound is a key area of interest, as these ligands are essential in the design of next-generation catalysts for challenging chemical transformations. nih.gov

Future Perspectives and Emerging Research Challenges for 2 Phenylethynyl Thiazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the broader application of 2-phenylethynyl-thiazole and its derivatives is the reliance on conventional synthetic methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. researchgate.netnih.gov Future research is increasingly directed towards the principles of green chemistry to develop more sustainable and atom-economical pathways.

Key areas of focus include:

Green Catalysts and Solvents: Replacing traditional catalysts with recyclable, non-toxic alternatives and substituting hazardous organic solvents with greener options like water, ionic liquids, or deep eutectic solvents. bepls.commdpi.comosi.lvmdpi.com

Energy-Efficient Methods: Employing innovative techniques such as microwave irradiation and ultrasound-assisted synthesis to reduce reaction times, lower energy consumption, and often improve product yields compared to conventional heating. researchgate.netnih.govbepls.comrsc.org

These modern approaches aim to make the synthesis of thiazole (B1198619) derivatives not only more environmentally friendly but also more cost-effective and scalable. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Feature | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalysts | Often require transition-metal catalysts, strong acids/bases. | Recyclable biocatalysts, metal-free catalysts, phase-transfer catalysts. researchgate.netmdpi.com |

| Solvents | Volatile organic compounds (VOCs), hazardous chemicals. | Water, ethanol, ionic liquids, deep eutectic solvents, or solvent-free conditions. bepls.comosi.lv |

| Energy Source | Conventional heating requiring long reaction times. | Microwave irradiation, ultrasonic energy. researchgate.netrsc.org |

| Atom Economy | Often lower due to multi-step processes and use of stoichiometric reagents. | Higher, especially in multicomponent and one-pot reactions. researchgate.net |

| Waste Generation | Significant production of hazardous by-products. | Minimized waste, with by-products that are often non-toxic (e.g., water). researchgate.net |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The this compound scaffold possesses distinct reactive sites—the thiazole ring and the carbon-carbon triple bond—whose interplay could lead to novel chemical transformations. The thiazole ring's C2 position is known to be susceptible to deprotonation and subsequent nucleophilic attack, while the phenylethynyl group is an excellent participant in various addition and cycloaddition reactions. pharmaguideline.com

Future research will likely investigate:

Cycloaddition Reactions: Utilizing the alkyne moiety as a dipolarophile in [3+2] cycloadditions to create complex, fused heterocyclic systems. uchicago.eduwikipedia.orgnih.gov This approach opens avenues for generating novel molecular scaffolds with potential biological activity.

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole or phenyl rings to introduce new substituents without pre-functionalized starting materials, representing a highly atom-economical strategy. organic-chemistry.org

Post-Synthetic Modifications: Exploring reactions like Sonogashira or Stille coupling on halo-substituted analogues of this compound to build more complex, conjugated systems. researchgate.net The alkyne itself can be a handle for further transformations, including click chemistry. rsc.org

Table 2: Potential Novel Reactions for this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reactive Site | Potential Reagents | Expected Product Class |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Phenylethynyl group | Azides, Nitrones, Nitrile Oxides | Triazoles, Isoxazolines, Isoxazoles |

| Diels-Alder [4+2] Cycloaddition | Phenylethynyl group (as dienophile) | Substituted dienes | Functionalized cyclohexadiene-fused thiazoles |

| Direct C-H Arylation | Thiazole C5-H or Phenyl C-H | Aryl halides, Palladium catalyst | Di-aryl substituted phenylethynyl-thiazoles |

| Hydroamination/Hydrothiolation | Phenylethynyl group | Amines, Thiols, Metal catalyst | Functionalized vinyl-thiazoles |

| Click Chemistry (CuAAC) | Phenylethynyl group | Organic azides, Copper(I) catalyst | 1,2,3-Triazole-linked thiazole conjugates |

Integration with Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for optimization and scale-up. The integration of advanced characterization techniques for real-time, in-situ monitoring is an emerging research challenge. analytik.news

Process Analytical Technology (PAT) tools can provide continuous insight into a reaction as it happens. Techniques that hold promise include:

In-situ NMR and IR Spectroscopy: Benchtop NMR and FT-IR probes can track the concentration of reactants, intermediates, and products in real-time, offering a detailed kinetic profile of the reaction. analytik.news This is particularly valuable for optimizing conditions in continuous flow processes. analytik.news

Mass Spectrometry: Real-time mass spectrometry can identify transient intermediates and by-products, providing crucial mechanistic information.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide information about the catalyst's oxidation state and coordination environment throughout the catalytic cycle. mdpi.com

By applying these techniques, researchers can move beyond traditional trial-and-error optimization to a more knowledge-driven approach for developing robust and efficient chemical processes. analytik.news

Table 3: Advanced Techniques for In-situ Monitoring of this compound Reactions This table is interactive. You can sort and filter the data.

| Technique | Type of Information Provided | Application |

|---|---|---|

| Benchtop NMR Spectroscopy | Quantitative concentration of species, structural information of intermediates. analytik.news | Real-time kinetic analysis, reaction profiling, quality control in flow chemistry. analytik.news |

| In-situ FT-IR/Raman Spectroscopy | Functional group changes, detection of key reaction milestones (e.g., disappearance of starting material). | Monitoring reaction progress and endpoints. |

| X-ray Absorption Fine Structure (XAFS) | Oxidation state, coordination number, and local environment of metal catalysts. mdpi.com | Mechanistic studies of metal-catalyzed cross-coupling or cycloaddition reactions. |

| High-Resolution Mass Spectrometry | Identification of transient intermediates and low-concentration by-products. | Elucidation of complex reaction mechanisms. |

Expansion of Applications in Novel Functional Materials and Catalysis

The conjugated π-system inherent in this compound makes it an attractive building block for novel functional materials and a promising ligand in catalysis.

Future research directions include:

Organic Electronics: The rigid, planar structure and extended conjugation of this compound derivatives make them candidates for organic semiconductors. nbinno.com They could be incorporated as monomers into polymers for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com

N-Heterocyclic Carbene (NHC) Catalysis: The thiazole ring is a precursor to thiazol-2-ylidenes, a class of N-heterocyclic carbenes. nih.govresearchgate.net These NHCs can act as powerful ligands for transition metals or as organocatalysts themselves. acs.orgnih.gov The unique steric and electronic properties conferred by the sulfur atom in the thiazole ring can lead to catalytic activities that differ from, and potentially surpass, more common imidazole-based NHCs. nih.govbohrium.com Research into the synthesis and catalytic activity of NHCs derived from this compound could unlock new reactivity.

Table 4: Potential Future Applications of this compound This table is interactive. You can sort and filter the data.

| Application Area | Role of this compound | Key Property |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport materials. | Extended π-conjugation, tunable electronic properties. nbinno.com |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials in the active layer. | Light absorption and charge transport capabilities. nbinno.com |

| Transition Metal Catalysis | Precursor to N-heterocyclic carbene (NHC) ligands. | Strong σ-donation and unique steric profile of the resulting thiazol-2-ylidene. nih.govresearchgate.net |

| Organocatalysis | Precursor to thiazolium salt catalysts. | Ability to form stable carbenes for reactions like the benzoin (B196080) condensation. nih.gov |

| Functional Polymers | Monomer for polymerization reactions. | Rigid rod-like structure, potential for high thermal stability and conductivity. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenylethynyl-thiazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis involving Sonogashira coupling or Friedel-Crafts acylation (solvent-free conditions) is commonly employed. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide in DMF under sealed-tube conditions (65–70°C, 15 hours) enhance cross-coupling efficiency . Solvent choice (e.g., ethanol for reflux) and catalyst loading significantly impact purity and yield. Elemental analysis and chromatographic techniques (TLC/HPLC) are critical for monitoring reaction progress .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Combined spectroscopic methods are essential:

- IR spectroscopy identifies functional groups (e.g., C≡C stretches at ~2100 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positioning and electronic environments .

- Elemental analysis validates empirical formulas (deviation <0.4% acceptable) .

- Melting point consistency (±2°C) and HPLC (≥95% purity) ensure batch reproducibility .

Q. How should researchers design initial biological screening assays for this compound compounds?

- Methodological Answer : Prioritize in vitro antimicrobial or enzyme inhibition assays. For example:

- Antibacterial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Enzyme inhibition : Use α-glucosidase or acetylcholinesterase assays with positive controls (e.g., acarbose) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Systematically modify substituents (e.g., halogens, methoxy groups) on the phenyl or thiazole rings. For instance:

- Electron-withdrawing groups (e.g., -NO₂) improve binding to hydrophobic enzyme pockets .

- Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., α-glucosidase), with binding energies ≤−7.0 kcal/mol indicating high affinity . Validate predictions via in vitro IC₅₀ assays .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Use in silico tools like SwissADME or pkCSM to assess:

- Lipophilicity (LogP ≤5 for optimal membrane permeability).

- BBB permeability (Brain-Blood Barrier score >0.3 for CNS-targeted compounds).

- CYP450 inhibition to avoid drug-drug interactions . Pair with in vitro metabolic stability assays (e.g., microsomal half-life) .

Q. How can researchers resolve contradictions in biological activity data across different this compound derivatives?

- Methodological Answer :

- Dose-response curves : Confirm activity trends using ≥3 independent experiments.

- Counter-screen against off-targets (e.g., kinase panels) to rule out nonspecific effects .

- Crystallography (if protein-ligand co-crystals are available) validates binding modes hypothesized via docking .

Q. What methodologies improve the solubility and bioavailability of this compound derivatives via salt formation?

- Methodological Answer : React thiazole carboxylic acids with inorganic (e.g., NaOH) or organic bases (e.g., morpholine) in ethanol. For example:

- Sodium salts of 2-((5-hydroxyphenylmethyl)-triazole-thio)acetic acid show 3-fold higher aqueous solubility than parent acids .

- Metal complexes (e.g., Zn²⁺) enhance stability; characterize via FTIR (shift in COO⁻ stretches) and XRD .

Q. Which green chemistry approaches minimize waste in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.